molecular formula C8H7F2NO2 B1314863 4,5-Difluoro-2-methoxybenzamide CAS No. 425702-23-4

4,5-Difluoro-2-methoxybenzamide

Cat. No. B1314863
M. Wt: 187.14 g/mol
InChI Key: WDKZXTWIIXLENC-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 425702-23-4 . It has a molecular weight of 187.15 and is a solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5-difluoro-2-methoxybenzamide . The Inchi Code is 1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methoxybenzamide is a solid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Catalysis

4,5-Difluoro-2-methoxybenzamide has been explored in the context of chemical synthesis, specifically in Rhodium(III)-catalyzed chemodivergent annulations. This process involves C-H activation, where sulfoxonium ylide acts as a carbene precursor under acid-controlled conditions to promote cyclizations, showcasing the compound's utility in facilitating diverse chemical reactions (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

Research into the molecular structure and intermolecular interactions of related methoxybenzamide compounds has provided insights into how modifications in molecular structure, such as the addition of fluoro groups, affect their chemical properties and interactions. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide highlight the importance of intermolecular interactions and how they influence molecular geometry, potentially offering clues on how the difluoro modification in 4,5-difluoro-2-methoxybenzamide could alter its behavior and application in scientific research (Karabulut et al., 2014).

Antibacterial Research

In the realm of antibacterial research, derivatives of methoxybenzamide, such as 3-methoxybenzamide, have been investigated for their ability to inhibit the bacterial cell division protein FtsZ. This research suggests the potential of 4,5-difluoro-2-methoxybenzamide in developing new antibacterial agents with improved pharmaceutical properties, as modifications to the methoxybenzamide structure have led to the identification of potent antistaphylococcal compounds (Haydon et al., 2010).

Corrosion Inhibition

Methoxy-substituted compounds have been examined for their role in corrosion inhibition, particularly in protecting carbon steel in hydrochloric acid medium. While not directly studying 4,5-difluoro-2-methoxybenzamide, this research area highlights how methoxybenzamides and their derivatives can serve as effective corrosion inhibitors, suggesting a potential application for 4,5-difluoro-2-methoxybenzamide in materials science (Fouda et al., 2020).

properties

IUPAC Name

4,5-difluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZXTWIIXLENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476374
Record name 4,5-DIFLUORO-2-METHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methoxybenzamide

CAS RN

425702-23-4
Record name 4,5-DIFLUORO-2-METHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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